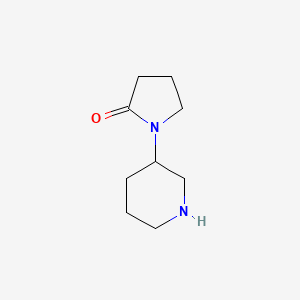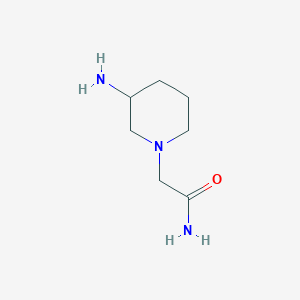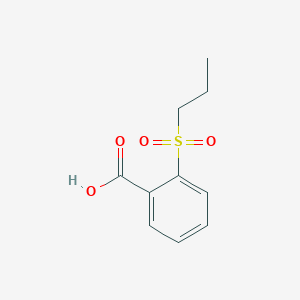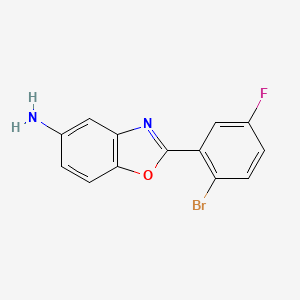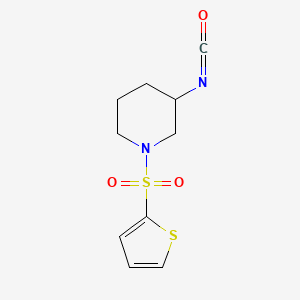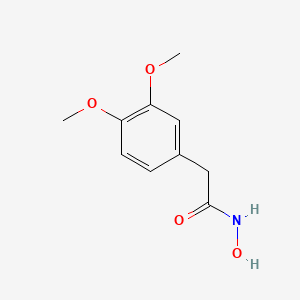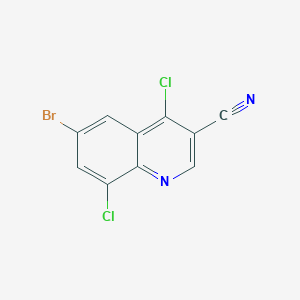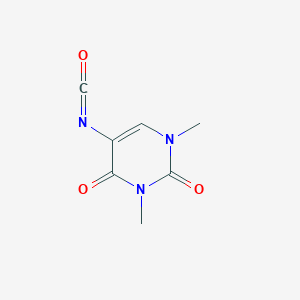
5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione" is a chemical that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and benzene. The specific structure of this compound suggests it has potential reactivity due to the isocyanato group attached to the pyrimidine ring.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, 5,6-Dicyano-1,3-dimethyluracil, a related compound, was synthesized from 6-chloro-5-formyl-1,3-dimethyluracil, indicating a stepwise approach to modifying the pyrimidine core . Another study demonstrated the formation of tetracyclic compounds through the aza-Wittig reaction, followed by further reaction with an amino ester, which could be a method adaptable for synthesizing compounds like 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical behavior. X-ray structure analysis has been used to verify the structures of such compounds, ensuring the accuracy of the synthesized products and providing insight into their three-dimensional conformation . This type of analysis would be essential for confirming the structure of 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione as well.
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . This suggests that the isocyanato group in the target compound could also react with nitromethane under similar conditions. Additionally, the presence of the isocyanato group could allow for further functionalization through reactions with amines or alcohols.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. For instance, the introduction of cyano groups has been shown to afford compounds with different reactivity, as seen in the synthesis of 5,6-dicyano-1,3-dimethyluracil . The isocyanato group in the compound of interest would likely influence its boiling point, solubility, and reactivity. These properties are essential for understanding the compound's behavior in various environments and potential applications in chemical synthesis.
Applications De Recherche Scientifique
Facile Synthesis of Heterocycles
The reactivity of 1,3-dimethylpyrimidine derivatives, including structures similar to 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, has been utilized in facile synthesis processes for creating a variety of substituted pyrimido[4,5-d]pyrimidin-2,4-diones. These compounds are achieved through reactions with primary aromatic or heterocyclic amines and aldehydes, demonstrating a versatile approach to constructing complex heterocyclic systems (Hamama et al., 2012).
Synthesis of Fused Heterocyclic Compounds
Efficient methods for synthesizing fused heterocyclic compounds, such as 5-arylindeno[2′,1′:5,6]pyrido[2,3-d] pyrimidine-2,4(3H)-diones, have been described, utilizing reactions of 1,3-dimethylpyrimidine derivatives under mild conditions. This showcases the utility of these compounds in generating novel heterocyclic structures with potential for diverse applications (Wang et al., 2016).
Novel Synthesis Routes
Innovative one-step synthesis methods for furo[2,3-d]pyrimidine-2,4(1H,3H)-diones have been explored, using reactions of 1,3-dimethylpyrimidine derivatives with alkenes or alkynes in the presence of cerium(IV) ammonium nitrate. This highlights the potential of these derivatives in facilitating the development of new synthetic routes for heterocyclic compounds (Kobayashi et al., 2000).
Advanced Drug Discovery Applications
Research into pyrimidine-based bis-uracil derivatives, synthesized from reactions involving 1,3-dimethylpyrimidine derivatives, has indicated their promise for applications in drug discovery, antimicrobial agents, and non-linear optical (NLO) device fabrications. Computational and experimental studies have assessed these compounds for their kinetic, thermal, and NLO properties, suggesting their significant utility in advanced material science and pharmaceuticals (Mohan et al., 2020).
Environmentally Friendly Synthesis Techniques
Innovative, environmentally friendly synthesis techniques for furo[2,3-d]pyrimidine-2,4(1H,3H)-diones have been developed using three-component condensation reactions in water. This approach not only demonstrates the chemical versatility of 1,3-dimethylpyrimidine derivatives but also aligns with green chemistry principles by minimizing solvent use and streamlining synthetic processes (Shaabani et al., 2002).
Propriétés
IUPAC Name |
5-isocyanato-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-9-3-5(8-4-11)6(12)10(2)7(9)13/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVKLXBLKNTARS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618520 |
Source


|
| Record name | 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
39513-61-6 |
Source


|
| Record name | 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

